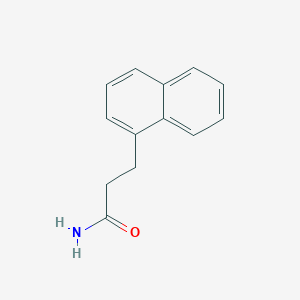
2-chloro-N-(1-methylcyclobutyl)acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(1-methylcyclobutyl)acetamide consists of a cyclobutyl ring with a methyl group attached to one of the carbon atoms. An acetamide group, which consists of a carbonyl (C=O) and an amine (NH2), is attached to the cyclobutyl ring via a carbon atom, which is also bonded to a chlorine atom.Physical And Chemical Properties Analysis
2-chloro-N-(1-methylcyclobutyl)acetamide has a molecular weight of 161.63 g/mol. Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Impact Research by Coleman et al. (2000) and Pothuluri et al. (1997) shows that chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-(1-methylcyclobutyl)acetamide, are metabolized in liver microsomes of humans and rats. The metabolism involves a complex pathway leading to DNA-reactive products, highlighting the environmental and health implications of these herbicides. This study is critical in understanding the biochemical interactions and environmental fate of chloroacetamide herbicides (Coleman et al., 2000); (Pothuluri et al., 1997).
Soil Interaction and Agricultural Implications Banks and Robinson (1986) studied the impact of chloroacetamide herbicides on soil, especially concerning their reception and activity affected by factors like wheat straw and irrigation. Understanding how these herbicides interact with soil components is vital for optimizing agricultural practices and minimizing environmental harm (Banks & Robinson, 1986).
Pharmacological Applications Ghosh et al. (2008) explored the therapeutic potential of a compound structurally similar to 2-chloro-N-(1-methylcyclobutyl)acetamide, specifically in treating Japanese encephalitis. This highlights the possible medicinal applications of such compounds in antiviral and antiapoptotic roles (Ghosh et al., 2008).
Safety and Hazards
The safety data for 2-chloro-N-(1-methylcyclobutyl)acetamide indicates several precautions. It should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction. It should not come into contact with air or water due to the risk of violent reaction and possible flash fire .
Propriétés
IUPAC Name |
2-chloro-N-(1-methylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-7(3-2-4-7)9-6(10)5-8/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJKOBPGVVIYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-methylcyclobutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine](/img/structure/B1394050.png)
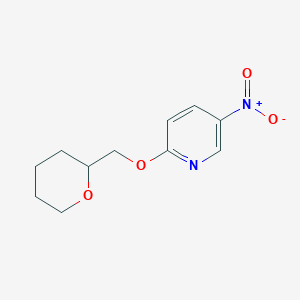
![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
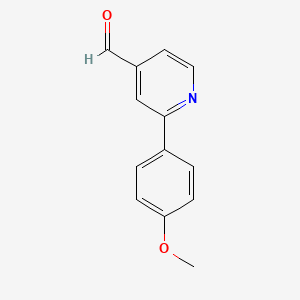
![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)
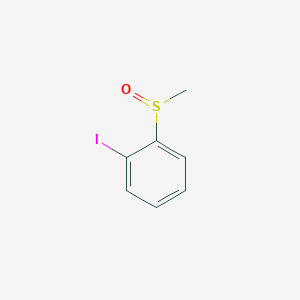
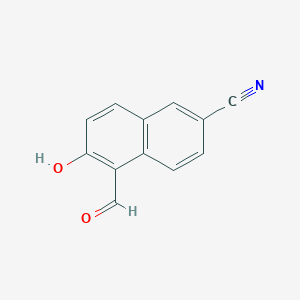
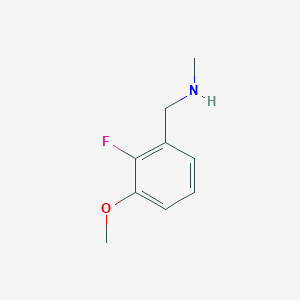

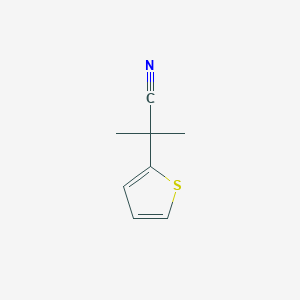
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)

